![molecular formula C14H16F3NO2 B12851210 Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate](/img/structure/B12851210.png)
Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate: is a synthetic organic compound characterized by the presence of an aziridine ring, a trifluoromethyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, which include a trifluoromethyl-substituted benzene derivative and an aziridine precursor.
Formation of Aziridine Ring: The aziridine ring is formed through a cyclization reaction. This can be achieved by treating the aziridine precursor with a suitable base under controlled conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aziridine ring, leading to the formation of oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can target the aziridine ring or the trifluoromethyl group, potentially yielding amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaziridines, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a model compound for investigating the interactions of trifluoromethylated molecules with biological targets.
Medicine
In medicinal chemistry, the compound’s potential as a pharmacophore is of interest. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties, such as enhanced thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, while the aziridine ring may participate in covalent bonding with target molecules, leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate
- Tert-butyl (2R,4R)-4-hydroxy-2-(trifluoromethyl)pyrrolidine-1-carboxylate
- Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxylate
Uniqueness
Compared to similar compounds, this compound is unique due to its aziridine ring, which imparts distinct reactivity and potential for covalent interactions. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C14H16F3NO2 |
|---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate |
InChI |
InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)11-10(18-11)8-4-6-9(7-5-8)14(15,16)17/h4-7,10-11,18H,1-3H3/t10-,11-/m0/s1 |
InChI Key |
DDSDSDHFCWJEOX-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





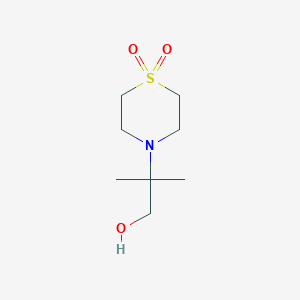
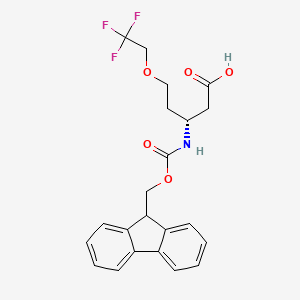
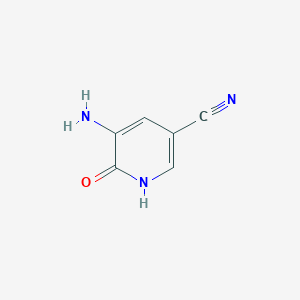
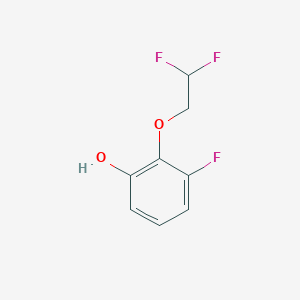
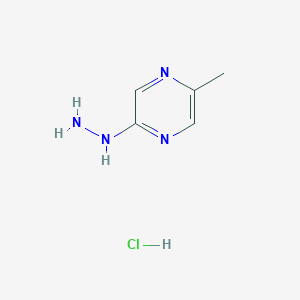
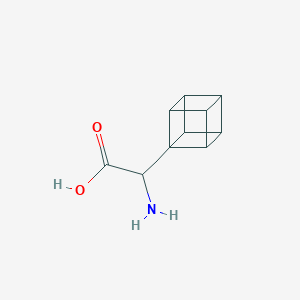
![1-[2-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B12851187.png)
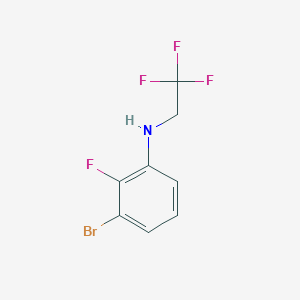
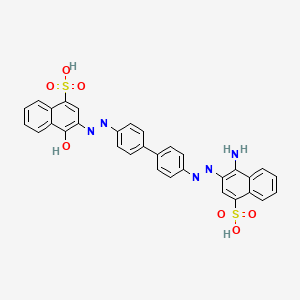
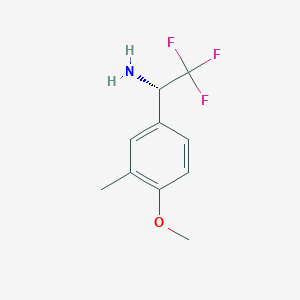
![3-[(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl)thio]-propanoic acid](/img/structure/B12851214.png)
